molecular formula C18H13Cl2NO4 B12001162 Propyl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate

Propyl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B12001162
M. Wt: 378.2 g/mol
InChI Key: BNACPQRMPHPAFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate (molecular formula: C₁₈H₁₃Cl₂NO₄) is a synthetic organic compound featuring a dioxoisoindole core substituted with a 3,4-dichlorophenyl group at position 2 and a propyl ester at position 5 . Its average molecular mass is 378.205 g/mol, with a monoisotopic mass of 377.022163 g/mol (ChemSpider ID: 3721584).

Properties

Molecular Formula

C18H13Cl2NO4

Molecular Weight

378.2 g/mol

IUPAC Name

propyl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C18H13Cl2NO4/c1-2-7-25-18(24)10-3-5-12-13(8-10)17(23)21(16(12)22)11-4-6-14(19)15(20)9-11/h3-6,8-9H,2,7H2,1H3

InChI Key

BNACPQRMPHPAFN-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2(3,4-DI-CL-PH)1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID PROPYL ESTER typically involves the reaction of 3,4-dichlorophenylamine with phthalic anhydride under specific conditions to form the isoindole core. The carboxylic acid group is then esterified with propanol to yield the final product

Chemical Reactions Analysis

2(3,4-DI-CL-PH)1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID PROPYL ESTER can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2(3,4-DI-CL-PH)1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID PROPYL ESTER involves its interaction with specific molecular targets and pathways. The isoindole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Physicochemical and Pharmacological Implications

  • Lipophilicity : The propyl ester and dichlorophenyl group likely confer higher logP values compared to methoxy or amine-containing analogs, favoring membrane permeability .
  • Synthetic Utility: The dioxoisoindole core is amenable to further functionalization, as demonstrated in ’s synthesis of isoquinoline alkaloid analogs .

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